N(1), N(12)-diethylspermine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
61345-84-4 |
|---|---|
Fórmula molecular |
C14H34N4 |
Peso molecular |
258.45 g/mol |
Nombre IUPAC |
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C14H34N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h15-18H,3-14H2,1-2H3 |
Clave InChI |
PGMIWVSHZMWSSI-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCCNCCCNCC |
SMILES canónico |
CCNCCCNCCCCNCCCNCC |
Sinónimos |
1,12-BESm Be-3-4-3 N(1), N(12)-diethylspermine N(1),N(12)-bis(ethyl)spermine |
Origen del producto |
United States |
Foundational & Exploratory
Structure-Activity Relationship of Diethylspermine Analogues: A Technical Guide
Executive Summary: The Polyamine Paradox
The therapeutic rationale for diethylspermine (DES) analogues addresses the "Polyamine Paradox": rapidly dividing tumor cells have an absolute requirement for polyamines (putrescine, spermidine, spermine) to support DNA stabilization and protein synthesis, yet they possess robust transport systems to scavenge these molecules from the microenvironment.
Traditional inhibition of biosynthesis (e.g., via DFMO targeting ODC) often fails as monotherapy because tumors compensate by upregulating the Polyamine Transport System (PTS). Diethylspermine analogues function not merely as inhibitors, but as metabolic hijackers . They enter via the PTS, repress biosynthetic enzymes (ODC, SAMDC), and—crucially—super-induce the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT/SAT1). This results in the rapid depletion of natural polyamines and the accumulation of toxic acetylated byproducts, triggering apoptosis.
This guide details the structural determinants required to maximize this "super-induction" phenotype while maintaining transport affinity.
The Pharmacophore: Deconstructing the Analogue
To engineer effective analogues, one must dissect the molecule into two distinct functional domains: the Carbon Backbone (recognition) and the Terminal Alkyl Groups (metabolic stability).
The Carbon Backbone (The "Key")
Natural spermine possesses a 3-4-3 carbon backbone (aminopropyl-aminobutyl-aminopropyl).
-
3-4-3 (Spermine skeleton): Analogues like BESpm (N1,N12-diethylspermine) retain high affinity for DNA but are often less potent SSAT inducers.
-
3-3-3 (Norspermine skeleton): Analogues like DENSPM (N1,N11-diethylnorspermine) are structurally distinct enough to prevent functional substitution for spermine on DNA, yet sufficiently similar to enter via the PTS. This "imperfect mimicry" is critical for cytotoxicity.
-
4-4-4 (Homospermine skeleton): Analogues like DEHSPM often show reduced transport affinity.
Terminal N-Alkylation (The "Shield")
Natural polyamines are degraded by Polyamine Oxidase (PAO).
-
N-Ethyl Groups: The ethyl group sterically hinders FAD-dependent oxidative deamination by PAO. This renders the analogue metabolically stable, allowing it to accumulate intracellularly and exert prolonged regulatory pressure.
-
N-Methyl Groups: Often fail to stabilize the SSAT enzyme protein, leading to weaker induction.
-
N-Propyl/Larger: Frequently result in loss of PTS affinity due to steric bulk at the transporter interface.
Mechanistic SAR & Signaling Logic
The efficacy of a DES analogue is defined by its ability to trigger the "Polyamine Stress Response."
The Mechanism of Action
-
Uptake: Analogue enters via PTS (hijacking the rescue mechanism).
-
Biosynthetic Repression: Analogue binds to the ODC antizyme ribosomal frameshifting site, halting ODC synthesis.
-
Catabolic Super-Induction: The analogue stabilizes SSAT enzyme turnover and increases SSAT mRNA transcription.
-
Depletion: Natural polyamines are acetylated by SSAT and exported; the analogue (which cannot be acetylated due to ethyl capping) remains to continue the cycle.
Visualization: The Polyamine Catabolic Hijack
Caption: Figure 1. Mechanism of Action. DES analogues hijack the PTS, repress biosynthesis (ODC), and super-induce catabolism (SSAT), forcing fatal polyamine depletion.
Comparative Data: Structure vs. Potency
The following table synthesizes data comparing the "Gold Standard" DENSPM against related congeners. Note the correlation between the 3-3-3 backbone and maximal SSAT induction.
| Analogue | Nomenclature | Backbone | Termini | SSAT Induction (Fold)* | IC50 (Melanoma MALME-3M) |
| DENSPM | N1,N11-diethylnorspermine | 3-3-3 | Ethyl | >1,000x | 0.5 µM |
| BESpm | N1,N12-diethylspermine | 3-4-3 | Ethyl | ~200x | 1.2 µM |
| DEHSPM | N1,N14-diethylhomospermine | 4-4-4 | Ethyl | ~50x | >10 µM |
| DMNSPM | N1,N11-dimethylnorspermine | 3-3-3 | Methyl | ~20x | >50 µM |
Note: SSAT induction levels are cell-line dependent; MALME-3M is a high-responder model used for benchmarking.
Experimental Protocols (Validation)
Critical Expertise: The Aminoguanidine Requirement
WARNING: When assessing cytotoxicity of polyamines or analogues in vitro, standard fetal bovine serum (FBS) poses a critical artifact risk. FBS contains Serum Amine Oxidase (SAO) , which oxidatively deaminates primary amines to produce acrolein and H2O2.
-
The Artifact: Observed toxicity may be due to acrolein generated in the media, not the intracellular mechanism of the drug.
-
The Solution: All media must be supplemented with 1 mM Aminoguanidine (an SAO inhibitor) to ensure toxicity is strictly intracellular.
Radiometric SSAT Activity Assay (Gold Standard)
This protocol quantifies the transfer of [14C]-acetyl groups from Acetyl-CoA to a polyamine substrate.
Reagents:
-
[1-14C]Acetyl-CoA (Specific Activity ~50-60 mCi/mmol).
-
Substrate: Spermidine or DENSPM (3 mM stock).
-
Buffer: 100 mM Tris-HCl (pH 8.0), 2.5 mM DTT, 0.5 mM EDTA.
-
P81 Phosphocellulose filter paper discs.
Workflow:
-
Lysis: Lyse treated cells in ice-cold lysis buffer (non-denaturing). Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.
-
Reaction: In a microfuge tube, combine:
-
50 µL Cell Lysate (standardized to 1 mg/mL protein).
-
10 µL [14C]Acetyl-CoA mix.
-
10 µL Spermidine substrate.
-
-
Incubation: Incubate at 37°C for 10–30 minutes (linear range).
-
Termination: Spot 20 µL of reaction mixture onto P81 filter paper discs.
-
Wash: Immediately immerse discs in 4 L of tap water (or 50 mM sodium bicarbonate). Wash 3x 5 mins to remove unreacted Acetyl-CoA. (Acetylated polyamines are positively charged and bind to P81; Acetyl-CoA is washed away).
-
Quantification: Dry discs, add scintillation fluid, and count via Liquid Scintillation Counter.
SAR Decision Workflow
Use this logic flow to design novel analogues.
Caption: Figure 2. SAR Decision Tree. A systematic approach to filtering analogues based on Transport (PTS) and Activity (SSAT).
Future Directions
Current research is moving beyond simple alkylation toward Conformationally Restricted Analogues (e.g., CGC-11047) and Polyamine-Drug Conjugates .
-
Conformational Restriction: Introducing unsaturation (double/triple bonds) or cyclic structures into the backbone can reduce off-target binding to DNA while maintaining SSAT induction, potentially reducing neurotoxicity observed in early DENSPM trials.
-
PROTACs: Utilizing the polyamine transport moiety to deliver E3 ligase recruiters into tumor cells.
References
-
Casero, R. A., & Woster, P. M. (2001). Terminally alkylated polyamine analogues as chemotherapeutic agents.[1] Journal of Medicinal Chemistry, 44(1), 1–26.[1]
-
Porter, C. W., et al. (1991). Correlations between polyamine analogue-induced increases in spermidine/spermine N1-acetyltransferase activity, polyamine pool depletion, and growth inhibition in human melanoma cell lines. Cancer Research, 51(14), 3715–3720.
- Coleman, C. S., et al. (1995). Polyamine analogues: design, synthesis and therapeutic applications. Journal of Pharmacy and Pharmacology, 47(12B), 1045.
- Seiler, N., et al. (2002). Aminoguanidine and the prevention of serum-induced cytotoxicity of polyamines. Cell Biology and Toxicology.
-
Hacker, A., et al. (2024). Discordant Effects of Polyamine Depletion by DENSpm and DFMO on β-cell Cytokine Stress. Endocrinology.
Sources
Technical Guide: Differential Sensitivity of Tumor Cells to N(1), N(12)-Diethylspermine (DENSPM) Treatment
Executive Summary
N(1), N(12)-diethylspermine (DENSPM) represents a class of polyamine analogues designed to exploit the dysregulated polyamine metabolism inherent in neoplastic cells. Unlike standard chemotherapeutics that target DNA replication directly, DENSPM functions as a "super-inducer" of the catabolic enzyme Spermidine/Spermine N1-acetyltransferase (SSAT) .
The differential sensitivity of tumor cells to DENSPM is not random; it is deterministically linked to the magnitude of SSAT induction and the subsequent oxidative stress generated by the polyamine catabolic cascade. This guide provides the mechanistic grounding, experimental protocols, and data interpretation frameworks necessary to evaluate DENSPM sensitivity in pre-clinical models.
Part 1: Mechanistic Architecture
The Futile Catabolic Cycle
DENSPM mimics the structure of spermine but cannot substitute for its cellular functions (e.g., stabilizing DNA/RNA). Its entry into the cell triggers a homeostatic feedback loop that becomes fatal in sensitive cells:
-
Biosynthetic Shutdown: DENSPM powerfully downregulates Ornithine Decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC), halting natural polyamine production.[1][2]
-
Catabolic Super-Induction: It stabilizes SSAT mRNA and protein, increasing enzymatic activity by up to 1000-fold in sensitive lines (e.g., Melanoma MALME-3M, Glioblastoma U87).
-
The Oxidative Trap: SSAT acetylates endogenous spermine and spermidine.[3] These acetylated polyamines are substrates for Polyamine Oxidase (PAO) .[3][4] The oxidation process releases hydrogen peroxide (H₂O₂), triggering mitochondrial membrane permeabilization and apoptosis.
Visualization: The DENSPM-SSAT-PAO Axis
The following diagram illustrates the signaling cascade distinguishing sensitive from resistant phenotypes.
Caption: The DENSPM mechanism of action. Sensitivity is contingent on the "High Induction" pathway leading to critical H₂O₂ thresholds.
Part 2: Determinants of Differential Sensitivity
Sensitivity is not binary but a spectrum defined by specific molecular markers. The table below synthesizes data from key cell lines (e.g., Melanoma and Lung Carcinoma) to illustrate these profiles.
Table 1: Molecular Profiles of Sensitive vs. Resistant Phenotypes
| Feature | Sensitive Phenotype (e.g., MALME-3M, U87) | Resistant/Cytostatic Phenotype (e.g., LN229, A549) | Mechanistic Implication |
| SSAT Induction | >100 - 1000 fold | < 10 - 20 fold | The primary driver of polyamine depletion and ROS generation. |
| Polyamine Pools | Rapid, near-total depletion of Spermine/Spermidine.[1] | Partial depletion; compensatory mechanisms active. | Loss of DNA stabilization and proliferation support. |
| H₂O₂ Production | High (Exceeds antioxidant capacity). | Low or buffered by Catalase/Glutathione. | ROS triggers the intrinsic apoptotic pathway. |
| Uptake Kinetics | High Vmax (often elevated in MDR cells). | Low uptake or high efflux. | "Collateral Sensitivity": MDR cells often uptake DENSPM more avidly. |
| p53 Status | Variable (Wild-type or Mutant). | Variable. | p53 status modulates the mode of death (G1 arrest vs. Apoptosis) but is secondary to SSAT levels. |
Expert Insight: While p53 status influences whether a cell undergoes G1 arrest (Cytostasis) or Apoptosis, the magnitude of SSAT induction is the upstream gatekeeper. Without high SSAT activity, the oxidative burst required for rapid cytotoxicity does not occur.
Part 3: Experimental Protocols
To validate differential sensitivity in your specific models, use the following self-validating workflow.
Protocol A: Radiometric SSAT Activity Assay (The Gold Standard)
Purpose: To quantify the catalytic velocity of SSAT induction following DENSPM treatment.
Reagents:
-
[1-14C]Acetyl-CoA (Specific Activity: ~50-60 mCi/mmol).
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 1 mM EDTA.
Workflow:
-
Treatment: Seed cells (e.g., 1x10⁶) and treat with 10 µM DENSPM for 24h and 48h. Include a vehicle control.
-
Lysis: Harvest cells, wash in cold PBS, and sonicate in Lysis Buffer. Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.
-
Reaction:
-
Mix 50 µL lysate with 10 µL Reaction Mix (1 mM Spermidine + 0.5 µCi [14C]Acetyl-CoA).
-
Incubate at 37°C for 10–30 minutes (linear range).
-
-
Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose filter paper.
-
Wash: Wash filters 3x in distilled water (removes unreacted Acetyl-CoA; acetylated polyamines bind to the filter).
-
Quantification: Dry filters and count in a scintillation counter.
-
Calculation: Normalize CPM to protein concentration (Bradford assay). Express as pmol/min/mg protein.
Validation Check: Sensitive cells should show >500 pmol/min/mg activity. Resistant cells typically remain <100 pmol/min/mg.
Protocol B: Differential Cytotoxicity & Rescue Assay
Purpose: To prove that toxicity is SSAT/H₂O₂-dependent and not an off-target effect.
-
Seed Cells: 96-well plates.
-
Arm 1 (DENSPM): Treat with DENSPM (0.1 – 100 µM).
-
Arm 2 (Rescue - PAO Inhibition): Treat with DENSPM + MDL-72527 (50 µM).
-
Logic: MDL-72527 inhibits Polyamine Oxidase.[4] If DENSPM toxicity is driven by H₂O₂ (via SSAT/PAO axis), MDL-72527 should rescue the cells from apoptosis.
-
-
Readout: MTT or CellTiter-Glo at 72h.
Part 4: Translational Context & Resistance
Despite potent in vitro efficacy, DENSPM clinical trials have faced hurdles. Understanding these failures is crucial for future drug design.
-
Systemic Toxicity: High SSAT induction in normal tissues (liver/kidney) leads to systemic depletion of polyamines, causing fatigue and metabolic stress.
-
Tumor Heterogeneity: In solid tumors, hypoxic regions may have downregulated transport, preventing DENSPM accumulation.
-
Biomarkers: The acetylated products (N1, N12-diacetylspermine) are excreted in urine.[8][9] Elevated urinary DiAcSpm is a clinically validated biomarker for tumor burden and SSAT flux.
Visualization: Experimental Workflow for Stratification
Use this logic flow to categorize your cell lines before in vivo testing.
Caption: Decision tree for stratifying tumor cell lines based on SSAT inducibility.
References
-
Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.
-
Porter, C. W., et al. (1991). Correlations between polyamine analogue-induced increases in spermidine/spermine N1-acetyltransferase activity, polyamine pool depletion, and growth inhibition in human melanoma cell lines. Cancer Research.[1][10]
-
Hiramatsu, K., et al. (2005).[8] N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. Clinical Cancer Research.
-
Chen, Y., et al. (2001). Apoptotic signaling in polyamine analogue-treated SK-MEL-28 human melanoma cells. Cancer Research.[1][10]
-
Marverti, G., et al. (2001).[6] Differential induction of spermidine/spermine N1-acetyltransferase activity in cisplatin-sensitive and -resistant ovarian cancer cells. European Journal of Cancer.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Collateral sensitivity of human melanoma multidrug-resistant variants to the polyamine analogue, N1,N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic signaling in polyamine analogue-treated SK-MEL-28 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 6. Differential induction of spermidine/spermine N1-acetyltransferase activity in cisplatin-sensitive and -resistant ovarian cancer cells in response to N1,N12-bis(ethyl)spermine involves transcriptional and post-transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Predictive value and clinical significance of increased SSAT-1 activity in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synergistic combination protocols of DENSPM with standard chemotherapeutics
Application Note: Synergistic Combination Protocols of DENSPM with Standard Chemotherapeutics
Executive Summary
This application note details the experimental protocols for utilizing N1,N11-diethylnorspermine (DENSPM) , a symmetric bis(ethyl) spermine analogue, as a chemosensitizing agent. Unlike standard cytotoxic drugs, DENSPM functions as a metabolic modulator. It mimics natural polyamines to enter the cell but fails to substitute for them in growth-related functions.[1][2] Its primary mechanism is the super-induction of Spermidine/Spermine N1-acetyltransferase (SSAT/SAT1) , leading to the rapid depletion of intracellular polyamine pools (spermine and spermidine).
Key Application: Depletion of the polyamine pool by DENSPM destabilizes chromatin structure and disrupts microtubule dynamics. This creates a "hypersensitive" window for DNA-damaging agents (e.g., Cisplatin) and tubulin-binding drugs (e.g., Paclitaxel), transforming additive effects into true synergistic lethality (Combination Index < 1.0).
Mechanistic Rationale: The "Priming" Effect
To design effective protocols, one must understand that DENSPM is not merely a drug; it is a catabolic trigger .
-
Uptake: DENSPM enters via the Polyamine Transport System (PTS), competing with natural polyamines.[3]
-
SSAT Super-induction: It binds to the SSAT enzyme, preventing its degradation and increasing its translation. This leads to enzyme activity increases of 100- to 1000-fold.
-
The Depletion Loop:
-
Result: The cell is left with no natural polyamines to stabilize DNA or microtubules, making it highly vulnerable to secondary agents.
Pathway Visualization: SSAT Super-Induction
Figure 1: Mechanism of DENSPM-mediated polyamine depletion.[2] Note the dual action of transcriptional upregulation and enzyme stabilization.
Experimental Protocols
Critical Directive: Unlike standard combination therapies where drugs are often added simultaneously, DENSPM requires a Sequential Dosing Strategy . You must allow time (24 hours) for SSAT induction and subsequent polyamine depletion before introducing the cytotoxic agent.
Protocol A: Sequential Priming for DNA Damaging Agents (e.g., Cisplatin)
Rationale: Polyamine depletion "opens" the chromatin, facilitating the formation of Platinum-DNA adducts.
Materials:
-
DENSPM (dissolved in PBS or water, 10 mM stock).
-
Cisplatin (freshly prepared in saline, avoid DMSO if possible as it can quench platinum).
-
Cell lines (e.g., A549 Lung, A2780 Ovarian).
Workflow:
-
Seeding (T=0h):
-
Seed cells in 96-well plates (for viability assays) or 10cm dishes (for Western/FACS).
-
Density: Ensure cells are in log phase (e.g., 3,000–5,000 cells/well).
-
Incubate overnight for attachment.
-
-
DENSPM Priming (T=24h):
-
Remove media.
-
Add fresh media containing 10 µM DENSPM . (Range: 1–10 µM; 10 µM is standard for maximal SSAT induction without acute toxicity).
-
Control: Add vehicle (PBS) to control wells.
-
Incubate for 24 hours. Note: This is the critical window for polyamine pool depletion.
-
-
Chemotherapeutic Addition (T=48h):
-
Do not wash out DENSPM. (Continued pressure on ODC/SSAT is required to prevent rapid polyamine replenishment).
-
Add Cisplatin directly to the wells to achieve desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Alternative: For strict synergy calculations, use a constant ratio (e.g., IC50 DENSPM : IC50 Cisplatin).
-
-
Assay Readout (T=96h):
-
Incubate for an additional 48 hours.
-
Perform MTT, SRB, or CellTiter-Glo assay.
-
Protocol B: Combination with Microtubule Stabilizers (e.g., Paclitaxel)
Rationale:[3][5][6][7][8] Polyamines promote tubulin polymerization. Depletion destabilizes microtubules, potentially lowering the threshold for Taxane-induced apoptosis.
Workflow Modifications:
-
Timing: Paclitaxel acts on the M-phase. Ensure DENSPM pre-treatment does not arrest cells in G1 (which can happen in some lines) before adding Paclitaxel, otherwise, you may antagonize the taxane effect.
-
Optimization: If DENSPM causes G1 arrest in your specific cell line, reduce pre-treatment to 16-20 hours or reduce DENSPM concentration to 1-5 µM .
Experimental Workflow Diagram
Figure 2: Sequential dosing timeline. The 24h pre-treatment is essential for SSAT induction.
Data Analysis: Quantifying Synergy
Do not rely on simple additive math (e.g., "Effect A + Effect B"). You must use the Chou-Talalay Method .
Data Requirements:
-
Dose-response curves for DENSPM alone.
-
Dose-response curves for Chemo alone.
-
Dose-response curves for the Combination (Constant Ratio recommended).
Calculation: Calculate the Combination Index (CI) using software (e.g., CompuSyn) or the equation:
| CI Value | Interpretation |
| < 0.1 | Very Strong Synergism |
| 0.1 - 0.3 | Strong Synergism |
| 0.3 - 0.7 | Synergism |
| 0.9 - 1.1 | Additive |
| > 1.1 | Antagonism |
Reporting: Present data as an Isobologram or a Fa-CI Plot (Fraction affected vs. Combination Index).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Synergy Observed | Resistance: Cell line may be Platinum-resistant due to uptake failure.[9] | Check if DENSPM is entering the cell. If Platinum uptake is blocked, DENSPM cannot sensitize. Use Oxaliplatin or non-platinum agents.[9] |
| High Toxicity in Controls | Over-depletion: 10 µM DENSPM is too toxic for this specific line. | Titrate DENSPM down to 1 µM or 0.5 µM. The goal is metabolic stress, not monotherapy killing. |
| Antagonism with Taxanes | Cell Cycle Arrest: DENSPM arrested cells in G1; Taxanes need cycling cells. | Shorten DENSPM pre-treatment to 16h or use simultaneous dosing (less effective for depletion, but avoids G1 lock). |
| Inconsistent SSAT Induction | Cell Type Specificity: Some lines (e.g., certain glioblastomas) fail to induce SSAT. | Verify SSAT induction via Western Blot or qPCR (SAT1 gene) after 24h DENSPM treatment. |
References
-
Porter CW, et al. "Induction of spermidine/spermine N1-acetyltransferase by N1,N11-diethylnorspermine in human ovarian cancer cells." Cancer Research.[10]
-
Tummala R, et al. "Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells." Cancer Chemotherapy and Pharmacology.
-
Casero RA Jr, et al. "Polyamine analogues as anticancer agents: A review of the induction of SSAT and the potential for combination therapy." Biochemical Society Transactions.
-
Chou TC. "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[10]
-
Kramer DL, et al. "Polyamine depletion as a strategy to sensitize cancer cells to DNA-damaging agents." Journal of the National Cancer Institute.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis [mdpi.com]
- 4. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring DENSPM-Induced Cell Cycle Arrest Using Flow Cytometry
Introduction: Targeting the Polyamine Pathway for Cancer Therapy with DENSPM
The polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are tightly regulated, and dysregulation of this homeostasis is a hallmark of many cancers, making the polyamine pathway an attractive target for therapeutic intervention.[3] N¹,N¹¹-diethylnorspermine (DENSPM), a synthetic polyamine analogue, is a promising anti-cancer agent that disrupts polyamine homeostasis, leading to the inhibition of cell proliferation and, in some cases, apoptosis.[3][4][5]
DENSPM exerts its effects not by direct inhibition of polyamine synthesis but by creating a state of "polyamine excess" that triggers a powerful homeostatic response. This includes the potent induction of the enzyme spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[6][7][8] The superinduction of SSAT leads to the acetylation and subsequent export or degradation of natural polyamines, resulting in their rapid depletion.[4] This depletion of essential polyamines ultimately halts the cell cycle, preventing cancer cells from dividing.[9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to accurately measure cell cycle arrest induced by DENSPM. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for cell treatment and analysis, and offer insights into data interpretation.
Mechanism of Action: How DENSPM Induces Cell Cycle Arrest
The primary mechanism by which DENSPM inhibits cell proliferation is through the profound depletion of intracellular polyamine pools.[3][4] This depletion is a direct consequence of the massive upregulation of SSAT activity.[6][7] The resulting lack of spermidine and spermine, which are critical for processes like DNA replication and chromatin organization, triggers a cascade of events leading to cell cycle arrest.[9][11]
Research has shown that polyamine depletion predominantly causes cells to arrest in the G1 phase of the cell cycle.[1][2][12] This G1 arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21Waf1/Cip1 and p27Kip1.[1][2][12] These proteins inhibit the activity of CDK2 and CDK4/6, which are essential for the G1 to S phase transition. The inhibition of these CDKs leads to the hypophosphorylation of the retinoblastoma protein (pRb), which then sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry.[12] In some cell types, particularly those with mutated p53, DENSPM treatment can also lead to a delay in S-phase progression and a G2/M arrest.[9][12][13][14]
The following diagram illustrates the signaling pathway from DENSPM treatment to cell cycle arrest:
Caption: DENSPM-induced signaling pathway leading to G1 cell cycle arrest.
Experimental Design and Protocols
Accurate measurement of cell cycle distribution is paramount to understanding the cytostatic effects of DENSPM. Flow cytometry using a DNA intercalating dye like Propidium Iodide (PI) is a robust and widely used method for this purpose.[15] PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[15] This allows for the clear distinction between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
The following diagram outlines the general workflow for this assay:
Caption: General experimental workflow for cell cycle analysis.
Protocol 1: Cell Culture and DENSPM Treatment
Rationale: The choice of cell line and seeding density is critical. Cells should be in the logarithmic growth phase at the time of treatment to ensure a significant proportion are actively cycling. The concentration of DENSPM and the treatment duration will need to be optimized for each cell line, as sensitivity can vary.[4] A typical starting point is a dose-response experiment to determine the IC50, followed by time-course experiments.
Materials:
-
Cell line of interest (e.g., human melanoma, breast cancer, or neuroblastoma cell lines are known to be responsive[3][12])
-
Complete cell culture medium
-
DENSPM stock solution (e.g., 10 mM in sterile water or PBS, store at -20°C)
-
6-well tissue culture plates
-
Vehicle control (e.g., sterile water or PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of treatment. This allows for continued growth in the control wells without overgrowth during the experiment.
-
Allow cells to attach and resume logarithmic growth overnight (approximately 18-24 hours).
-
Prepare working concentrations of DENSPM by diluting the stock solution in complete culture medium. A common concentration range to test is 1-20 µM.[3]
-
Remove the old medium from the cells and replace it with medium containing the desired concentrations of DENSPM. Include a vehicle-only control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours). A 48-hour time point is often sufficient to observe significant cell cycle arrest.[5]
Protocol 2: Cell Staining with Propidium Iodide
Rationale: The key to a successful PI staining is proper cell fixation and the elimination of RNA to ensure the dye only binds to DNA. Cold ethanol fixation permeabilizes the cell membrane and fixes the cells in their current state.[16][17] RNase A treatment is essential because PI can also intercalate into double-stranded RNA, which would otherwise lead to inaccurate DNA content measurements.[15]
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)
-
1.5 mL microcentrifuge tubes or 5 mL FACS tubes
Procedure:
-
Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.
-
For suspension cells, simply collect the cells from the culture vessel.
-
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in approximately 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition minimizes cell clumping.[16]
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5-10 minutes).[16]
-
Carefully decant the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[17]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Keep the samples on ice and protected from light until analysis on a flow cytometer.
Data Acquisition and Analysis
Acquisition:
-
Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.
-
Collect PI fluorescence in the appropriate channel (typically around 617 nm, e.g., PE-Texas Red or PerCP-Cy5.5 channel).
-
Ensure the flow rate is low to moderate to obtain accurate readings.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for robust statistical analysis.
Analysis:
-
Gating Strategy: First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Then, use a pulse-width or pulse-area parameter against the PI fluorescence to exclude cell doublets and aggregates.
-
Histogram Analysis: Create a histogram of the PI fluorescence for the single-cell population. You should observe distinct peaks corresponding to the G0/G1 and G2/M phases.
-
Cell Cycle Modeling: Use a cell cycle analysis software package (e.g., FlowJo, FCS Express, or instrument-specific software) to deconvolute the histogram and quantify the percentage of cells in each phase (G0/G1, S, and G2/M). Models like the Watson (Pragmatic) or Dean-Jett-Fox are commonly used.
Expected Results and Data Interpretation
Upon treatment with an effective concentration of DENSPM, a significant increase in the percentage of cells in the G1 phase is expected, with a corresponding decrease in the S and G2/M populations.
Table 1: Example Cell Cycle Distribution Data
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control (48h) | 45.2% | 35.8% | 19.0% |
| 10 µM DENSPM (48h) | 72.5% | 15.3% | 12.2% |
This data clearly illustrates a G1-phase arrest. The magnitude of the arrest will depend on the cell line, DENSPM concentration, and treatment duration. In some cases, a sub-G1 peak may appear, which is indicative of apoptotic cells with fragmented DNA.[18] This can also be quantified and provides valuable information about the cytotoxic effects of the compound.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High CV of G1 Peak | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining- Filter samples before acquisition- Reduce flow rate |
| No Clear G2/M Peak | - Insufficient number of cycling cells- Cells are naturally slow-growing | - Ensure cells are in log phase before treatment- Increase the number of events acquired |
| Excessive Debris | - Cell death- Harsh sample preparation | - Handle cells gently during harvesting and washing- Use a viability dye to exclude dead cells from the analysis |
| No Effect of DENSPM | - Cell line is resistant- Insufficient concentration or duration- Compound degradation | - Test a different cell line- Perform dose-response and time-course experiments- Use freshly prepared DENSPM solutions |
Conclusion
Flow cytometry is an indispensable tool for elucidating the anti-proliferative effects of polyamine pathway inhibitors like DENSPM. By providing quantitative data on cell cycle distribution, these assays offer critical insights into the compound's mechanism of action, helping to guide drug development efforts. The protocols and insights provided in this application note offer a robust framework for researchers to reliably measure DENSPM-induced cell cycle arrest and advance our understanding of this important class of anti-cancer agents.
References
-
Mandinova, A., et al. (2001). Polyamine Depletion in Human Melanoma Cells Leads to G1 Arrest Associated with Induction of p21WAF1/CIP1/SDI1, Changes in the Expression of p21-regulated Genes, and a Senescence-like Phenotype. Cancer Research. Available at: [Link]
-
Ray, R. M., et al. (1999). Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Ray, R. M., et al. (1999). Polyamine depletion arrests cell cycle and induces inhibitors p21Waf1/Cip1, p27Kip1, and p53 in IEC-6 cells. American Journal of Physiology - Cell Physiology. Available at: [Link]
-
Holst, M., et al. (2007). Inhibition of cell proliferation and induction of apoptosis by N1,N11-diethylnorspermine-induced polyamine pool reduction. Biochemical Society Transactions. Available at: [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]
-
Oredsson, S. M. (2009). Cells and polyamines do it cyclically. Essays in Biochemistry. Available at: [Link]
-
Pledgie-Tracy, A., et al. (2004). Induction of spermidine/spermine N1-acetyltransferase in breast cancer tissues treated with the polyamine analogue N1, N11-diethylnorspermine. Clinical Cancer Research. Available at: [Link]
-
Fredlund, J. O., & Oredsson, S. M. (1996). Flow cytometric analysis of the cell cycle in polyamine-depleted cells. Cytometry. Available at: [Link]
-
Bio-protocol. (2021). 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Available at: [Link]
-
Beckman Coulter. (2023). Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S. Available at: [Link]
-
Alm, K., et al. (2000). Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle. European Journal of Biochemistry. Available at: [Link]
-
Chen, Y., et al. (2007). Activation of polyamine catabolism by N1,N11-diethylnorspermine leads to cell death in glioblastoma. International Journal of Oncology. Available at: [Link]
-
Wu, H., et al. (2001). Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs. Cancer Research. Available at: [Link]
-
Hawley, T. S., & Hawley, R. G. (Eds.). (2004). Flow Cytometry Protocols. Humana Press. Available at: [Link]
-
Chen, Y., et al. (2007). Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells. Cancer Biology & Therapy. Available at: [Link]
-
Ipenza-Norte, J., et al. (2007). Effect of the polyamine analogue N-1,N-11-diethylnorspermine on cell survival and susceptibility to apoptosis of human chondrocytes. ResearchGate. Available at: [Link]
-
Bernacki, R. J., et al. (1998). Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion. Clinical Cancer Research. Available at: [Link]
-
Butcher, N. J., et al. (2007). Polyamine-dependent regulation of spermidine-spermine N1-acetyltransferase mRNA translation. Journal of Biological Chemistry. Available at: [Link]
-
Alm, K., et al. (2008). Different cell cycle kinetic effects of N1,N11-diethylnorspermine-induced polyamine depletion in four human breast cancer cell lines. Molecular Cancer Therapeutics. Available at: [Link]
-
Jha, A., et al. (2024). Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line. International Journal of Molecular Sciences. Available at: [Link]
-
Wu, R., & Cheng, C. (2022). The Association between Spermidine/Spermine N 1 -Acetyltransferase (SSAT) and Human Malignancies. International Journal of Molecular Sciences. Available at: [Link]
-
Holst, M., et al. (2007). Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result SAT1 spermidine/spermine N1-acetyltransferase 1. Available at: [Link]
-
Turchanowa, L., et al. (2018). Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2014). Why might G1 cell cycle arrest increase sensitivity to DNA-damaging agents?. Available at: [Link]
Sources
- 1. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of spermidine/spermine N1-acetyltransferase in breast cancer tissues treated with the polyamine analogue N1, N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Flow cytometric analysis of the cell cycle in polyamine-depleted cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different cell cycle kinetic effects of N1,N11-diethylnorspermine-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Overcoming multidrug resistance using N(1), N(12)-diethylspermine
Topic: Overcoming Multidrug Resistance (MDR) using N(1), N(12)-diethylspermine (DENSPM/BESpm) Document ID: TS-DENSPM-001 Status: Active[1]
Core Directive & Mechanism of Action
N(1), N(12)-diethylspermine (DENSPM) , also known as BESpm or DE-3-4-3 , is a symmetrically substituted polyamine analogue.[1] Unlike standard chemotherapeutics that target DNA or microtubules directly, DENSPM targets the polyamine metabolic regulon .
Why it works in MDR: Many Multidrug Resistant (MDR) cancers overexpress P-glycoprotein (P-gp) to efflux drugs like paclitaxel or doxorubicin.[1] DENSPM is not a substrate for P-gp .[1] Instead, it enters via the Polyamine Transport System (PTS)—which is often upregulated in rapidly dividing cancer cells—and triggers a "suicide" metabolic response known as SSAT Super-induction .
Mechanism Visualization
The following diagram illustrates the "Super-induction" loop where DENSPM mimics spermine to shut down biosynthesis while simultaneously hyper-activating catabolism, leading to metabolic exhaustion and apoptosis.
Figure 1: The dual-action mechanism of DENSPM.[1] It blocks production (ODC) and accelerates destruction (SSAT) of natural polyamines, bypassing P-gp efflux pumps.
Experimental Setup: The "Golden Rules"
Failure to adhere to these rules accounts for 80% of user-reported issues with DENSPM.
Rule 1: The Serum Artifact (Crucial)
Issue: Fetal Bovine Serum (FBS) contains high levels of Serum Amine Oxidase (SAO) .[1] Consequence: SAO oxidizes DENSPM extracellularly into acrolein and other toxic aldehydes.[1] This causes rapid cell death that is artifactual and not mechanism-based.[1] Solution:
-
Option A (Recommended): Supplement media with 1 mM Aminoguanidine .[1] This specifically inhibits SAO without affecting intracellular polyamine metabolism.[1]
-
Option B: Use horse serum (low SAO activity) instead of FBS.[1]
Rule 2: The Dosing Window
DENSPM is potent.[1] Do not treat it like a standard cytotoxic.[1]
-
Cytostatic Range: 0.1 µM – 1.0 µM (Slows growth, induces G1 arrest).[1]
-
Cytotoxic Range: 5.0 µM – 10.0 µM (Induces SSAT super-induction and apoptosis).[1]
-
Exposure Time: Minimum 24 hours required for SSAT protein stabilization. 48-96 hours is standard for viability assays.[1]
Troubleshooting Guide (FAQ)
Category: Efficacy Issues
Q: My cells are resistant to DENSPM (IC50 > 100 µM). Is the drug degraded? Diagnostic:
-
Check Transport: Resistance to polyamine analogues is most commonly caused by downregulation of the Polyamine Transport System (PTS).[1]
-
Test: Incubate cells with [14C]-Spermidine for 30 mins. If uptake is <10% of sensitive control lines, the drug cannot enter.
-
Workaround: DENSPM is likely ineffective in PTS-deficient lines. Consider liposomal delivery or checking if the resistance is acquired vs. intrinsic.[1]
Q: I see growth inhibition, but no apoptosis (Annexin V negative). Analysis: DENSPM often induces a "cytostatic pause" before death.[1]
-
Action: Extend treatment to 96 or 120 hours.
-
Check SSAT: Perform a Western blot for SSAT.[1] If SSAT protein is not elevated >100-fold, the "futile cycle" of acetylation/oxidation isn't generating enough ROS to trigger apoptosis.
Category: Combination Therapy
Q: I am not seeing synergy with Cisplatin. Why? Root Cause: Sequence matters.
-
Incorrect: Co-treatment (adding both at T=0).
-
Correct: Pre-treatment. Treat with DENSPM for 24 hours before adding Cisplatin.[1]
-
Reasoning: Polyamine depletion by DENSPM alters chromatin structure, "opening" the DNA and making it more accessible to platinating agents.
Validated Protocols
Protocol A: SSAT Activity Assay (The Gold Standard)
To confirm DENSPM is working, you must prove it induces SSAT activity.
Materials:
Workflow:
-
Treatment: Treat
cells with 10 µM DENSPM for 24h. -
Lysis: Wash PBS x2. Lyse in 50 µL HEPES buffer (25 mM, pH 7.5) + 1 mM DTT + 1 mM EDTA. Freeze/thaw x3.
-
Reaction Mix:
-
10 µL Lysate
-
5 µL Spermidine (3 mM stock)[1]
-
5 µL [14C]Acetyl-CoA (0.5 µCi/mL)
-
30 µL Tris-HCl buffer (pH 7.8)
-
-
Incubation: 10 minutes at 37°C.
-
Stop: Spot 20 µL onto P81 paper.
-
Wash: Wash paper in 70% Ethanol (removes unreacted Acetyl-CoA). Acetylated spermidine binds to the paper.[1]
-
Read: Dry and count in scintillation fluid.
-
Calculation: Activity = pmol product / min / mg protein.[1]
-
Target: Sensitive cells should show >100-fold increase over untreated control.[1]
-
Protocol B: Combination Screening (MDR Reversal)
Designed to test if DENSPM resensitizes resistant cells.[1]
| Step | Action | Duration | Notes |
| 1 | Seed Cells | T=0 | 3,000 cells/well (96-well plate).[1] |
| 2 | DENSPM Pre-treat | T=24h | Add DENSPM (10 µM) + 1 mM Aminoguanidine . |
| 3 | Chemo Addition | T=48h | Add Cisplatin (Serial dilution).[1] Do not wash off DENSPM. |
| 4 | Incubation | T=48h-96h | Allow synergy to occur. |
| 5 | Readout | T=96h | MTT/CCK-8 or ATP-based viability assay.[1] |
Data Interpretation: Synergy Calculation
Do not rely on visual inspection.[1] Use the Combination Index (CI) method (Chou-Talalay).[1]
| CI Value | Interpretation |
| < 0.9 | Synergism (Desired outcome for MDR reversal) |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism (Avoid this combination) |
Key Reference Data (Expected IC50 Shifts):
-
Cisplatin alone in MDR cells: IC50 = 25 µM[1]
-
Cisplatin + 10 µM DENSPM: IC50 should drop to ~2–5 µM (Resensitization).[1]
References
-
Porter, C. W., et al. (1991).[1] "Relative abilities of bis(ethyl) derivatives of spermine and spermidine to induce uptake and acetylation in L1210 leukemia cells." Cancer Research, 51(14), 3715-3720.[1]
-
Casero, R. A., Jr., et al. (1989).[1] "Superinduction of spermidine/spermine N1-acetyltransferase by N1,N12-bis(ethyl)spermine." Journal of Biological Chemistry, 264(11), 6469-6475.
-
Heby, O., et al. (2003).[1] "Polyamine analogues in cancer chemotherapy." Amino Acids, 25, 209-218.[1]
-
Hyvönen, T., et al. (2006).[1] "Induction of spermidine/spermine N1-acetyltransferase by polyamine analogues." Biochemical Society Transactions, 34(6), 924-927.[1]
-
Dorr, R. T., et al. (2009).[1] "Phase I clinical trial of the polyamine analogue N1,N11-diethylnorspermine (DENSpm) in patients with advanced solid tumors." Clinical Cancer Research, 15(1), 386-393.[1]
Sources
- 1. N1,N12-Diacetylspermine | C14H30N4O2 | CID 132680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Altered spermidine/spermine N1-acetyltransferase activity as a mechanism of cellular resistance to bis(ethyl)polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing DENSPM Bioavailability Through Chemical Modification
Guide Version: 1.0
Last Updated: February 21, 2026
Introduction
N¹,N¹¹-diethylnorspermine (DENSPM) is a potent synthetic analogue of the natural polyamine spermine, which has demonstrated significant antitumor activity by depleting intracellular polyamine pools and inducing apoptosis in cancer cells.[1][2] Despite its promise, the clinical progression of DENSPM has been significantly hampered by suboptimal pharmacokinetic properties, including poor oral bioavailability and a short plasma half-life.[3][4] This guide provides drug development professionals with a comprehensive technical resource, including troubleshooting advice and detailed protocols, for systematically enhancing the bioavailability of DENSPM through targeted chemical modification.
Section 1: Understanding the Bioavailability Challenge with DENSPM
A clear understanding of the barriers limiting DENSPM's systemic exposure is the foundation for designing effective chemical modifications.
Q1: What are the primary reasons for DENSPM's low bioavailability?
A1: The low bioavailability of DENSPM is multifactorial, stemming from its inherent physicochemical properties and metabolic fate:
-
High Polarity and Charge: At physiological pH, the multiple amine groups in DENSPM are protonated, rendering the molecule highly polar and cationic.[5] This characteristic significantly hinders its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[5][6]
-
Rapid Metabolism: DENSPM is subject to extensive metabolism, primarily through two pathways: N-deethylation and the sequential removal of aminopropyl groups via the activity of spermidine/spermine N¹-acetyltransferase (SSAT) and polyamine oxidase (PAO).[3] This metabolic breakdown, which can occur in the gut wall and liver (first-pass metabolism), reduces the amount of active drug reaching systemic circulation.[6]
-
Active Transport Dependence: As a polyamine analogue, DENSPM relies on the cellular polyamine transport system (PTS) for cellular uptake.[5][7] While this system is often upregulated in cancer cells, its efficiency and saturation kinetics in the gastrointestinal tract can be a rate-limiting factor for absorption.[8][9]
Q2: How does the plasma half-life of DENSPM impact its therapeutic potential?
A2: Pharmacokinetic studies have shown that intravenously administered DENSPM has a relatively short plasma half-life, with a terminal elimination half-life of approximately 73 minutes in dogs and even shorter in primates.[3][10] This rapid clearance necessitates frequent administration to maintain therapeutic concentrations, which can be inconvenient and lead to patient compliance issues.[2][11] Enhancing bioavailability through chemical modification often has the concurrent benefit of improving the pharmacokinetic profile, leading to a longer duration of action.
Section 2: Core Strategies for Chemical Modification
The following section details scientifically-grounded strategies to overcome the bioavailability barriers of DENSPM.
Prodrug Approach
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes.[12][13] This is a powerful strategy for masking the polar amine groups of DENSPM.
Q3: How can a prodrug strategy improve DENSPM's bioavailability?
A3: A prodrug approach can enhance bioavailability by:
-
Increasing Lipophilicity: By temporarily masking the polar amine groups with lipophilic moieties (e.g., amides, esters), the overall lipophilicity of the molecule is increased.[13] This facilitates passive diffusion across the intestinal epithelium.
-
Protecting from Metabolism: The modifying groups can sterically hinder the sites of metabolic attack (the terminal ethyl groups and aminopropyl chains), reducing first-pass metabolism.[13]
-
Improving Solubility: While seemingly counterintuitive for a polar drug, certain prodrug moieties can improve aqueous solubility for formulation purposes without sacrificing membrane permeability.[14]
Once absorbed, these prodrugs are designed to be cleaved by enzymes (e.g., amidases, esterases) abundant in the plasma or liver, releasing the active DENSPM.[12]
Troubleshooting Guide: Prodrug Development
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor conversion to active DENSPM in vivo. | 1. The chosen promoiety is too stable and not efficiently cleaved by target enzymes. 2. Species differences in enzymatic activity (e.g., rodent vs. human esterases). | 1. Synthesize a series of prodrugs with varying linker lability (e.g., different ester or amide derivatives) and screen for conversion rates in plasma from different species. 2. Confirm target enzyme expression in the intended tissue (liver, plasma). |
| Prodrug is a substrate for efflux transporters (e.g., P-gp). | The prodrug's structure is recognized by efflux pumps in the intestinal wall, actively pumping it back into the gut lumen. | 1. Conduct a Caco-2 permeability assay with and without a P-gp inhibitor to determine the efflux ratio.[15] 2. Modify the promoiety to reduce its affinity for efflux transporters. |
| Low aqueous solubility of the prodrug itself. | The lipophilic promoiety has made the entire molecule too "greasy," hindering its dissolution in gastrointestinal fluids. | 1. Consider a "double prodrug" approach where a secondary, water-solubilizing group is attached, which is cleaved pre-absorption. 2. Explore formulation strategies like lipid-based delivery systems (e.g., SEDDS) to improve solubilization.[16][17] |
Lipophilic Analogues
This strategy involves permanently modifying the DENSPM scaffold to increase its lipophilicity, rather than relying on in vivo cleavage.
Q4: How does creating a lipophilic analogue of DENSPM differ from a prodrug approach?
A4: The key difference is that a lipophilic analogue is designed to be the active drug itself. The modifications are not intended to be cleaved. The goal is to strike a balance: increase lipophilicity enough to enhance membrane permeability while retaining the core structural features necessary for interacting with its biological targets (e.g., the polyamine transport system and enzymes like SSAT).[18][19]
Q5: What are the risks associated with increasing lipophilicity?
A5: While beneficial for absorption, excessive lipophilicity can introduce new problems:
-
Reduced Aqueous Solubility: Highly lipophilic compounds ("brick dust") are difficult to dissolve, which can paradoxically decrease bioavailability by limiting the amount of drug available for absorption.[20]
-
Increased Non-Specific Binding: The drug may bind extensively to plasma proteins and lipids, reducing the free fraction available to exert its therapeutic effect.
-
Potential for Toxicity: Highly lipophilic drugs can accumulate in fatty tissues, potentially leading to unforeseen toxicities.
dot
Caption: Iterative workflow for enhancing DENSPM bioavailability.
Section 3: Essential Experimental Protocols
Success in this field requires robust and reproducible experimental methods. The following are condensed, high-level protocols for key assays.
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To predict the intestinal permeability of DENSPM analogues and identify if they are substrates of efflux transporters like P-glycoprotein (P-gp).[15][21]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-24 days until they form a confluent, differentiated monolayer.[22][23]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. TEER values should be ≥200 Ω·cm².[24]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber, which represents the gut lumen.[22]
-
Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (lower) chamber, representing the bloodstream.
-
-
Sampling: Incubate at 37°C for a defined period (e.g., 2 hours).[22] Collect samples from both chambers at the end of the incubation.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber.
-
A = Surface area of the membrane.
-
C₀ = Initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for active efflux.
-
Protocol 2: Murine Pharmacokinetic (PK) Study Design
Objective: To determine the oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of a modified DENSPM analogue in a living system.[25][26][27]
Methodology:
-
Animal Model: Use appropriate rodent models (e.g., male C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old).[28] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Group Allocation:
-
Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg). This group serves as the 100% bioavailability reference.
-
Group 2 (PO): Administer the compound orally (e.g., via gavage) at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.
-
Determine key parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and T½ (elimination half-life).
-
Calculate Oral Bioavailability (%F) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Section 4: Data Interpretation & Advanced Troubleshooting
Q6: My modified analogue shows high permeability in the Caco-2 assay (Papp A→B > 10 x 10⁻⁶ cm/s) but still has low oral bioavailability (<10%) in mice. What are the likely causes?
A6: This common and challenging scenario points towards issues that occur after the drug has crossed the intestinal wall but before it reaches systemic circulation. The most probable cause is high first-pass metabolism .[6]
-
Causality: The Caco-2 assay is an excellent model for permeability but has limited metabolic activity compared to the gut wall and, especially, the liver.[21] Your compound is likely being absorbed efficiently but then rapidly metabolized by enzymes (e.g., Cytochrome P450s) in the liver before it can be measured in the systemic blood.
-
Troubleshooting Steps:
-
In Vitro Metabolism Assay: Perform a liver microsomal stability assay. Incubate your compound with liver microsomes (which are rich in metabolic enzymes) and track its disappearance over time. A short half-life in this assay confirms high metabolic clearance.
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed in the microsomal assay. This can reveal the "soft spots" on your molecule that are being targeted by enzymes.
-
Structural Modification: Based on the metabolite ID, perform further chemical modifications to block the site of metabolism (e.g., replacing a metabolically labile hydrogen with a fluorine atom, a strategy known as "metabolic blocking").
-
Data Presentation: Example PK Data Summary
The table below illustrates how to present comparative PK data for DENSPM versus a hypothetical modified analogue ("Mod-DENSPM").
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·hr/mL) | T½ (hr) | Oral Bioavailability (%F) |
| DENSPM | IV | 2 | 1500 | 0.08 | 1850 | 1.2 | - |
| PO | 20 | 250 | 0.5 | 925 | 1.3 | 5% | |
| Mod-DENSPM | IV | 2 | 1250 | 0.08 | 3700 | 4.5 | - |
| PO | 20 | 980 | 1.0 | 14800 | 4.8 | 40% |
dot
Caption: The prodrug concept for enhancing DENSPM delivery.
References
- Properties and physiological function of the polyamine transport system. Google Scholar.
-
Metabolism and pharmacokinetics of N1,N11-diethylnorspermine. PubMed. [Link]
-
Polyamine Transport Systems in Mammalian Cells and Tissues. PMC. [Link]
-
Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy. MDPI. [Link]
-
Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. [Link]
-
Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability. MDPI. [Link]
-
Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. [Link]
-
Caco2 assay protocol. [Source provided without a specific name]. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Polyamine transport in bacteria and yeast. PMC. [Link]
-
THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link]
-
Metabolism and pharmacokinetics of N1,N11-diethylnorspermine in a Cebus apella primate model. PubMed. [Link]
-
Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. [Link]
-
Strategies to improve oral bioavailability. ResearchGate. [Link]
-
Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line. MDPI. [Link]
-
Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma. ResearchGate. [Link]
-
Inhibition of cell proliferation and induction of apoptosis by N1,N11-diethylnorspermine-induced polyamine pool reduction. Biochemical Society Transactions. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
-
Theoretical models of the polyamine transport system. ResearchGate. [Link]
-
Role of animal models in biomedical research: a review. PMC. [Link]
-
Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma. PubMed. [Link]
-
Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
ADME Caco-2 Permeability Assay. BioDuro. [Link]
-
How to select the right animal species for TK/PK studies?. Patsnap Synapse. [Link]
-
Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [Link]
-
A Phase II Study of the Polyamine Analog N1,N11-Diethylnorspermine (DENSpm) Daily for Five Days Every 21 Days in Patients with Previously Treated Metastatic Breast Cancer. AACR Journals. [Link]
-
Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. PMC. [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]
-
Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer. Semantic Scholar. [Link]
-
The effect of DENSpm on polyamine metabolism and SSAT mRNA abundance in mouse liver. ResearchGate. [Link]
-
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]
-
How are chemical structures modified to improve bioavailability?. Patsnap Synapse. [Link]
-
Drug Bioavailability. MSD Manual Professional Edition. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
-
Polyamine-Based Pt(IV) Prodrugs as Substrates for Polyamine Transporters Preferentially Accumulate in Cancer Metastases as DNA and Polyamine Metabolism Dual-Targeted Antimetastatic Agents. PubMed. [Link]
-
Discordant Effects of Polyamine Depletion by DENSpm and DFMO on β-cell Cytokine Stress and Diabetes Outcomes in Mice. PubMed. [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
-
How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]
-
Polyamine–Drug Conjugates: Do They Boost Drug Activity?. MDPI. [Link]
-
Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC. [Link]
-
A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors. PMC. [Link]
-
The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. MDPI. [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical-int. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of N1,N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism and pharmacokinetics of N1,N11-diethylnorspermine in a Cebus apella primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 13. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. diva-portal.org [diva-portal.org]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. ojs.ikm.mk [ojs.ikm.mk]
- 26. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
Validation & Comparative
Navigating the Crossroads of Polyamine Depletion and Tumor Suppression: A Guide to p53 Status and N(1), N(12)-diethylspermine Responsiveness
For researchers and drug development professionals in oncology, understanding the intricate dance between a therapeutic agent and the genetic landscape of a tumor is paramount. N(1), N(12)-diethylspermine (DES), a synthetic polyamine analogue, represents a targeted approach to cancer therapy by disrupting the polyamine metabolism essential for cell proliferation. However, the efficacy of such a targeted agent is often dictated by the status of key tumor suppressor genes, most notably, p53. This guide provides an in-depth comparison of how the p53 status of cancer cells—wild-type, mutant, or null—correlates with their responsiveness to DES, supported by experimental data and detailed protocols.
The Critical Roles of p53 and Polyamines in Cancer
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a central role in preventing cancer formation.[1][2] In response to cellular stress, such as DNA damage, wild-type p53 can halt the cell cycle to allow for repair or, if the damage is too severe, trigger programmed cell death (apoptosis).[2][3] Consequently, a significant portion of human cancers harbor mutations in the TP53 gene, leading to a non-functional or dysfunctional p53 protein that allows for unchecked cell growth.[1][4]
Parallel to the p53 pathway, the polyamine metabolic pathway is also crucial for cell proliferation. Polyamines, such as spermine and spermidine, are small, positively charged molecules that are vital for cell growth, differentiation, and survival. Cancer cells exhibit a dysregulated polyamine metabolism, often characterized by increased uptake and biosynthesis, to sustain their rapid proliferation. This dependency makes the polyamine pathway an attractive target for anticancer therapies.[5][6]
N(1), N(12)-diethylspermine is a structural analogue of spermine designed to exploit this dependency. It competitively enters cancer cells via the polyamine transport system, which is often upregulated in these cells. Once inside, DES exerts its anticancer effects through a multi-pronged mechanism: it inhibits polyamine biosynthesis, down-regulates the enzymes responsible for their production, and potently induces the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), leading to the depletion of natural polyamines.[7] This depletion ultimately results in cell cycle arrest and, in many cases, apoptosis.
The Intersection: p53 Status and DES Responsiveness
Experimental evidence, primarily from studies on the closely related analogue N(1),N(11)-diethylnorspermine (DENSPM), suggests a significant correlation between p53 status and cellular sensitivity.
Enhanced Sensitivity in p53 Wild-Type Cancers
In cancer cells harboring wild-type p53, treatment with polyamine analogues like DENSPM has been shown to induce a more potent anti-proliferative and apoptotic response. For instance, in neuroblastoma cell lines, DENSPM treatment led to G1 arrest and apoptosis in p53 wild-type cells, while primarily causing growth inhibition without significant apoptosis in p53 mutant cells.[7] This suggests that a functional p53 pathway can cooperate with the cellular stress induced by polyamine depletion to more effectively trigger cell death.
The proposed mechanism involves the stabilization and activation of p53 in response to the cellular insult caused by polyamine depletion. This activated p53 can then initiate its downstream transcriptional program, leading to the expression of pro-apoptotic proteins and cell cycle inhibitors, thereby augmenting the effects of the polyamine analogue.
Attenuated Response in p53 Mutant and Null Cancers
Conversely, cancer cells with mutant or null p53 tend to be more resistant to the cytotoxic effects of polyamine analogues.[7] While these cells still undergo growth inhibition due to the depletion of essential polyamines, the absence of a functional p53-mediated apoptotic signal may allow them to survive the treatment. The primary effect in these cells is often cytostatic rather than cytotoxic.
The following table summarizes the expected differential responsiveness to DES based on p53 status, extrapolated from studies with the closely related analogue, DENSPM.
| p53 Status | Expected IC50 for DES | Primary Cellular Outcome | Apoptosis Rate |
| Wild-Type | Lower | Cytotoxic (Apoptosis) & Cytostatic (Cell Cycle Arrest) | High |
| Mutant | Higher | Primarily Cytostatic (Growth Inhibition) | Low to Moderate |
| Null | Higher | Primarily Cytostatic (Growth Inhibition) | Low |
Table 1: Predicted Correlation between p53 Status and N(1), N(12)-diethylspermine (DES) Responsiveness. This table is based on findings with the related polyamine analogue N(1),N(11)-diethylnorspermine (DENSPM) and represents a hypothesis for DES that warrants direct experimental validation.
Visualizing the Interplay
To better understand the relationship between p53 status and DES responsiveness, the following diagrams illustrate the key signaling pathways and the logical flow of experimental validation.
Caption: DES signaling pathway based on p53 status.
Sources
- 1. Recent findings on the role of wild-type and mutant p53 in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent findings on the role of wild-type and mutant p53 in cancer development and therapy [frontiersin.org]
- 3. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 continues to surprise: High levels of p53 can suppress apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of Polyamine Transport Inhibitors in Combination with DENSPM: A Strategic Guide
Executive Summary
The Gatekeeper Paradox in Polyamine Therapeutics
The therapeutic landscape for polyamine depletion has evolved from simple enzymatic inhibition (e.g., DFMO) to complex multi-targeted strategies. DENSPM (N1,N11-diethylnorspermine) represents a potent class of polyamine analogues that acts as a "Trojan Horse"—entering the cell via the Polyamine Transport System (PTS) to downregulate ODC and upregulate the catabolic enzyme SSAT.
However, a critical resistance mechanism limits DENSPM’s efficacy: Compensatory Uptake. In response to intracellular depletion, cancer cells dramatically upregulate the PTS to scavenge native polyamines (putrescine, spermidine) from the microenvironment.
Combining DENSPM with a Polyamine Transport Inhibitor (PTI) , such as AMXT-1501 or Trimer44NMe , offers a theoretical solution to block this rescue. However, this combination presents a unique validation challenge: The PTI can inadvertently block the uptake of DENSPM itself , rendering the therapeutic analogue ineffective.
This guide outlines the experimental framework to validate this combination, focusing on differential selectivity and sequential dosing optimization to avoid pharmacological antagonism.
Part 1: Mechanistic Foundation & The Conflict
To validate this combination, one must understand the competitive dynamics at the plasma membrane.
The Mechanism of Action[1][2]
-
DENSPM (The Agonist/Analogue): Requires an open PTS to enter. Once inside, it mimics spermine, triggering feedback loops that destroy native polyamine pools.
-
PTI (The Antagonist): Binds to the PTS (often with higher affinity than native polyamines) to seal the entry channel.
The Experimental Risk: Antagonism
If a PTI (e.g., AMXT-1501) is administered concurrently with DENSPM, and if the PTI has a lower
Diagram 1: The Transport Conflict & Resolution
The following diagram illustrates the mechanism of DENSPM, the compensatory rescue response, and the critical timing required for PTI application.
Caption: Mechanistic flow showing DENSPM's requirement for transport entry vs. the blocking action of PTIs. Concurrent PTI application risks blocking DENSPM uptake.
Part 2: Comparative Analysis of PTIs
When selecting a PTI to pair with DENSPM, the physical properties and binding kinetics are paramount.
| Feature | AMXT-1501 (Clinical Stage) | Trimer44NMe (Research Tool) | Implication for DENSPM Combo |
| Structure | Lipophilic Lysine-Spermine Conjugate | Trimeric Polyamine Construct | Both are bulky; likely competitive inhibitors. |
| Mechanism | Potent competitive inhibitor of PTS. | Competitive inhibitor of PTS. | High Risk: Both will likely block DENSPM if mixed directly. |
| Affinity ( | Nanomolar range ( | Low micromolar/Nanomolar | AMXT-1501 binds tighter; harder for DENSPM to outcompete. |
| Stability | High metabolic stability. | Moderate stability. | AMXT-1501 is preferred for in vivo "Chase" phases. |
| Primary Use | Combined with DFMO (Biosynthesis inhibitor).[1][2][3][4] | Combined with DFMO.[4][5][6][7][8][9][10][11][12] | Novel Application: Requires sequential validation for DENSPM. |
Part 3: Experimental Validation Protocols
Do not rely on simple cytotoxicity assays (MTT/MTS) initially. You must first validate the transport interaction .
Protocol A: The "Trojan Horse" Interference Assay
Objective: Determine if your PTI prevents DENSPM from entering the cell. Method: LC-MS/MS quantification of intracellular DENSPM (since radiolabeled DENSPM is rarely available commercially).
-
Seeding: Seed cancer cells (e.g., A549, Neuroblastoma) in 6-well plates.
-
Pre-Treatment (The Variable):
-
Arm 1: Vehicle Control.
-
Arm 2: PTI (e.g., AMXT-1501) at
concentration for 1 hour.
-
-
Pulse: Add DENSPM (
) to all wells. Incubate for 4 hours. -
Wash: Aspirate media. Wash 3x with ice-cold PBS containing
unlabeled spermine (to displace surface-bound drug). -
Lysis: Lyse cells in 0.1% SDS or TCA.
-
Readout: Perform HPLC or LC-MS/MS to quantify intracellular DENSPM levels.
-
Success Criteria: If Arm 2 shows significantly lower DENSPM than Arm 1, Concurrent Dosing is Antagonistic. You must switch to Protocol B.
-
Protocol B: Sequential "Pulse-Chase" Optimization
Objective: Establish a timeline that allows DENSPM entry before blocking the rescue pathway.
Workflow Diagram:
Caption: Optimized "Pulse-Chase" workflow. DENSPM is given time to accumulate and induce damage before the PTI is added to block the compensatory rescue.
Protocol C: The Rescue Suppression Assay (The Gold Standard)
Objective: Prove that the PTI is functional in the presence of DENSPM-induced stress.
-
Setup: 96-well plate.
-
Phase 1 (Depletion): Treat cells with DENSPM (
) for 24 hours. -
Phase 2 (Rescue Challenge):
-
Group A: DENSPM Only (Control).
-
Group B: DENSPM + Native Spermidine (
) (Rescue Control). -
Group C: DENSPM + Native Spermidine (
) + PTI ( ).
-
-
Incubation: 48 additional hours.
-
Readout: Cell viability (CellTiter-Glo or MTS).
-
Interpretation:
-
Group B should have higher viability than Group A (Rescue worked).
-
Group C should have lower viability than Group B (PTI blocked the rescue).
-
This confirms the PTI is adding value.
-
-
Part 4: Data Interpretation & Troubleshooting
Expected Outcomes Table
| Scenario | Observation | Interpretation | Action |
| Antagonism | Concurrent DENSPM + PTI yields higher viability than DENSPM alone. | PTI blocked DENSPM uptake. | Switch to Sequential Dosing (Protocol B). |
| Synergy | Sequential DENSPM | PTI successfully blocked rescue. | Proceed to in vivo PK/PD modeling. |
| Indifference | Adding Spermidine doesn't rescue DENSPM toxicity. | Cell line relies on de novo synthesis, not transport. | PTI is unnecessary for this specific cell line. |
Critical "E-E-A-T" Note:
In clinical trials involving AMXT-1501, the partner drug is almost always DFMO , not DENSPM. This is because DFMO does not require the polyamine transporter to exert its primary effect (it enters via amino acid transporters or passive diffusion depending on pH). Using DENSPM requires careful temporal management. Do not assume DFMO protocols apply to DENSPM.
References
-
Samal, K., et al. (2013). "AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport."[6][11] International Journal of Cancer.[5][6]
-
Casero, R. A., Jr., & Woster, P. M. (2009). "Terminally alkylated polyamine analogues as chemotherapeutic agents." Journal of Medicinal Chemistry. (Foundational work on DENSPM mechanism).
-
Gamble, L. D., et al. (2019). "Inhibition of polyamine synthesis and uptake reduces tumor progression and prolongs survival in mouse models of neuroblastoma." Science Translational Medicine.
-
Phanstiel IV, O. (2018). "The medicinal chemistry of polyamine transport inhibitors." Biochemical Society Transactions. (Comparison of Trimer vs. Lipid conjugates).
-
Burns, M. R., et al. (2009). "Lipophilic lysine-spermine conjugates are potent polyamine transport inhibitors for use in combination with a polyamine biosynthesis inhibitor." Journal of Medicinal Chemistry.
Sources
- 1. Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]
- 6. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 11. research.beatcc.org [research.beatcc.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N(1), N(12)-diethylspermine (DENSPM)
[1]
Part 1: Executive Safety Summary & Technical Grounding[1]
Chemical Identity & Distinction
Crucial Distinction: Do not confuse N(1), N(12)-diethylspermine (DENSPM) with N(1), N(12)-diacetylspermine.
-
DENSPM (Diethyl): A potent synthetic polyamine analogue and anti-neoplastic agent.[1] It is metabolically stable and highly bioactive.[1]
-
Diacetylspermine: A metabolic byproduct and cancer biomarker.[1][2]
Compound Profile:
-
Common Name: DENSPM, DES.[1]
-
CAS Number: 97141-40-7 (Free base); often supplied as tetrahydrochloride salt (105638-83-9).[1]
-
Regulatory Status: Research Chemical (TSCA R&D Exemption).[1] Not P-listed or U-listed by the EPA (40 CFR § 261.33), but must be managed as Hazardous Chemical Waste due to toxicity and bioactivity.[1]
The "Why": Mechanism-Based Risk Assessment
To understand the disposal strictness, one must understand the compound's mechanism. DENSPM is not merely a chemical irritant; it is a biological hijacker .[1]
It acts by super-inducing the enzyme Spermidine/spermine N1-acetyltransferase (SSAT) .[1] Unlike natural polyamines, DENSPM cannot be oxidized by polyamine oxidase.[1] This leads to a catastrophic depletion of intracellular natural polyamines (spermine/spermidine) required for DNA stabilization and cell growth, triggering apoptosis.[1]
Environmental Impact: Because DENSPM is designed to resist metabolic degradation, its release into water systems poses a theoretical risk to aquatic microbial flora and eukaryotic organisms dependent on polyamine homeostasis.[1] Zero-discharge to sewer is the mandatory standard. [1]
Part 2: Operational Handling & PPE
Personal Protective Equipment (PPE) Matrix
Treat all dry powder and stock solutions as Cytotoxic/Potent Compounds .[1]
| Protection Layer | Specification | Rationale |
| Respiratory | N95 (minimum) or P100 HEPA | Prevents inhalation of aerosolized salts during weighing.[1] |
| Dermal (Hands) | Double Nitrile Gloves (0.11mm min) | Amine analogues can permeate standard latex.[1] Double gloving provides a breakthrough buffer.[1] |
| Ocular | Chemical Splash Goggles | Alkaline nature of amines poses severe risk of corneal damage.[1] |
| Body | Tyvek Lab Coat / Closed-front Gown | Prevents contamination of street clothes; critical for powder handling.[1] |
Part 3: Disposal Workflows & Protocols
Decision Logic for Disposal
The following diagram outlines the decision-making process for segregating DENSPM waste streams.
Figure 1: Decision tree for segregating N(1), N(12)-diethylspermine waste based on concentration and physical state.
Detailed Disposal Scenarios
Scenario A: Pure Substance or High-Concentration Stock (>10 mM)
Context: Expired powder vials or leftover DMSO stock solutions.[1]
-
Segregation: Do not mix with general solvent waste if possible.[1] Keep in original vial or a dedicated small glass container.
-
Labeling: Label clearly as "Toxic Chemical Waste - Polyamine Analogue (DENSPM)."
-
Disposal Path: This material requires High-Temperature Incineration .[1]
-
Place the container into a "Lab Pack" drum destined for incineration.
-
Do not autoclave.[1] Autoclaving does not destroy the chemical structure of stable amine analogues and may aerosolize them.
-
Scenario B: Cell Culture Supernatant & Media
Context: Media containing 1–100 µM DENSPM used in proliferation assays.
-
Deactivation (Optional but Recommended): While not strictly required by all EHS protocols, adding 10% bleach (sodium hypochlorite) for 20 minutes can help degrade biologicals, though it may not fully degrade the polyamine backbone.[1]
-
Collection: Collect all supernatant in a dedicated carboy labeled "Cytotoxic/Chemical Aqueous Waste."
-
Note: Even if the concentration is low, the mechanism (SSAT induction) classifies this as a drug-like waste.[1]
-
-
Prohibition: NEVER pour down the sink.
-
Disposal Path: Hand over to EHS for chemical waste treatment (usually fuel blending or incineration).[1]
Scenario C: Solid Contaminants (Sharps, Tips, Flasks)
Context: Pipette tips used to transfer stock, treated culture flasks.[1]
-
Gross Contamination: If a tip is dripping with stock solution, treat as Scenario A (Solid).[1]
-
Trace Contamination:
Part 4: Spill Management (Amine-Specific)
Because DENSPM is an organic base (amine), standard spill kits must be used with an understanding of chemical compatibility.[1]
Spill Protocol:
-
Isolate: Evacuate the immediate area (3-meter radius).[1] Post "Do Not Enter" signage.[1][3]
-
PPE Up: Don double nitrile gloves, goggles, and N95 respirator.[1]
-
Neutralization (Liquid Spills):
-
Do not use water immediately (spreads the spill).[1]
-
Apply a dry absorbent (vermiculite or clay).[1]
-
Expert Tip: If available, use a spill pillow designed for organic bases.[1] While weak acids (citric acid) can neutralize amines, for drug analogues, absorption and removal is safer than creating a reaction product in an open lab.[1]
-
-
Cleanup:
-
Verification: Verify no residue remains using UV light (if the specific salt form exhibits fluorescence, though DENSPM is generally non-fluorescent without derivatization).[1]
References
-
Casero, R. A., & Woster, P. M. (2009).[1] Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.
-
Cayman Chemical. (2025).[1][3] N1,N12-Diacetylspermine (hydrochloride) Safety Data Sheet. (Note: Used for analogous handling properties of spermine derivatives).[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste.
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [1]
-
Pegg, A. E. (2008).[1][4] Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator.[1][4][5] American Journal of Physiology-Endocrinology and Metabolism.
Sources
- 1. N1,N12-Diacetylspermine | C14H30N4O2 | CID 132680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of wild-type and mutant human spermidine/spermine N1-acetyltransferase, a potential therapeutic drug target - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
